molecular formula C22H16O3 B14359345 7-Methoxy-3,4-diphenyl-1H-2-benzopyran-1-one CAS No. 93743-64-7

7-Methoxy-3,4-diphenyl-1H-2-benzopyran-1-one

Cat. No.: B14359345
CAS No.: 93743-64-7
M. Wt: 328.4 g/mol
InChI Key: DVLFOQBWRCXCRU-UHFFFAOYSA-N
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Description

7-Methoxy-3,4-diphenyl-1H-2-benzopyran-1-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3,4-diphenyl-1H-2-benzopyran-1-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes under acidic or basic conditions. Common reagents used in the synthesis include methanol, hydrochloric acid, and sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzopyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3,4-diphenyl-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized benzopyran derivatives.

Scientific Research Applications

7-Methoxy-3,4-diphenyl-1H-2-benzopyran-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-3,4-diphenyl-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-2H-1-benzopyran-2-one: Known for its coumarin-like structure and biological activities.

    4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-: Exhibits similar structural features and potential biological activities.

    3,4-dihydro-1H-2-benzopyran-1-one: A dihydro derivative with distinct chemical properties.

Uniqueness

7-Methoxy-3,4-diphenyl-1H-2-benzopyran-1-one is unique due to its specific substitution pattern and the presence of methoxy and diphenyl groups

Properties

CAS No.

93743-64-7

Molecular Formula

C22H16O3

Molecular Weight

328.4 g/mol

IUPAC Name

7-methoxy-3,4-diphenylisochromen-1-one

InChI

InChI=1S/C22H16O3/c1-24-17-12-13-18-19(14-17)22(23)25-21(16-10-6-3-7-11-16)20(18)15-8-4-2-5-9-15/h2-14H,1H3

InChI Key

DVLFOQBWRCXCRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(OC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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